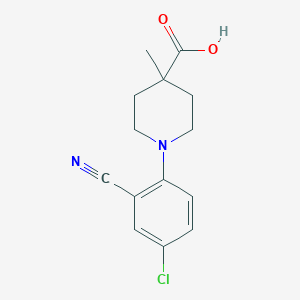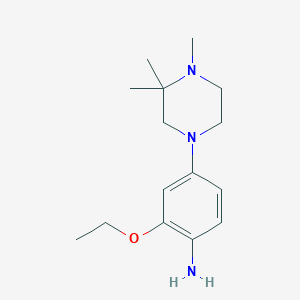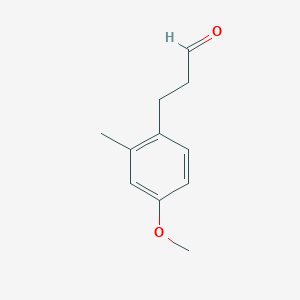
3-(4-Methoxy-2-methylphenyl)propanal
Übersicht
Beschreibung
3-(4-Methoxy-2-methylphenyl)propanal is an organic compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-(4-Methoxy-2-methylphenyl)propanal is1S/C11H14O2/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-8H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-(4-Methoxy-2-methylphenyl)propanal is a powder in physical form . It has a molecular weight of 178.23 . The compound should be stored at a temperature below -10 degrees .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Psychoactive Substance Analysis : A study on the synthesis and characterization of mexedrone, a psychoactive substance structurally similar to 3-(4-Methoxy-2-methylphenyl)propanal, reveals insights into its analytical differentiation from its isomers and its uptake and releasing properties at various neurotransmitter transporters (McLaughlin et al., 2017).
- Synthesis of Azomethines and 4-Thiazolidinones : Research on the synthesis of compounds involving 2-methoxy-5-methylphenyl, a component of 3-(4-Methoxy-2-methylphenyl)propanal, highlights their potential biological activities, including antimicrobial and anticancer properties (Hirpara et al., 2003).
Analytical Characterizations
- Designer Drug Metabolism : A study on the metabolites of designer drugs, such as bk-MBDB and bk-MDEA, provides insights into their metabolic pathways and potential effects, which can inform research on similar compounds (Zaitsu et al., 2009).
- Diastereoselective Synthesis : Research into the diastereoselective synthesis of 2-Oxazoline-4-carboxylates, involving compounds structurally related to 3-(4-Methoxy-2-methylphenyl)propanal, underscores the importance of precise synthesis methods in creating biologically relevant compounds (Suga et al., 1994).
Pharmacological Studies
- Drug Delivery Systems : A study focusing on the synthesis and evaluation of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery, showcases the potential of derivatives and analogs of 3-(4-Methoxy-2-methylphenyl)propanal in enhancing drug delivery efficiency (Rautio et al., 2000).
Toxicological and Clinical Implications
- Neurotoxic Potential Analysis : The neurotoxic potential of m-methoxy-MPTP, a compound related to 3-(4-Methoxy-2-methylphenyl)propanal, was studied, providing important information about its effects on dopamine neurons and implications for Parkinson's disease (Zimmerman et al., 1986).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures .
Eigenschaften
IUPAC Name |
3-(4-methoxy-2-methylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGVIGPBTKAHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-2-methylphenyl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)
![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)
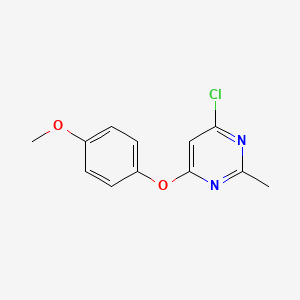
![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)
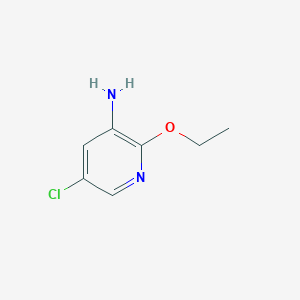
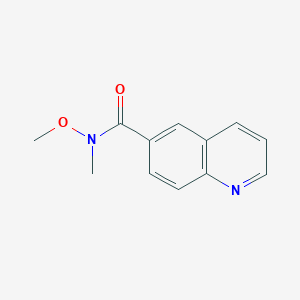
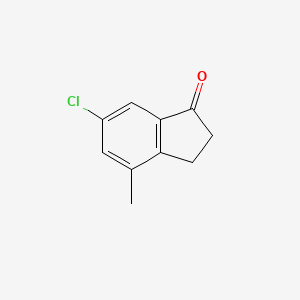
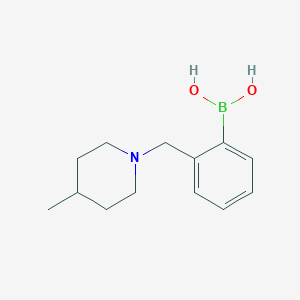
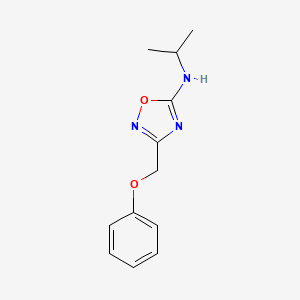
![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)
